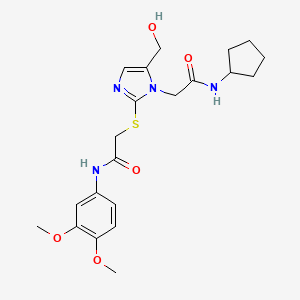

N-cyclopentyl-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

N-Cyclopentyl-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a structurally complex molecule featuring a cyclopentyl-acetamide backbone linked to a substituted imidazole ring. Key structural elements include:

- A cyclopentyl group attached to the acetamide nitrogen, which may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name |

N-cyclopentyl-2-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O5S/c1-29-17-8-7-15(9-18(17)30-2)24-20(28)13-31-21-22-10-16(12-26)25(21)11-19(27)23-14-5-3-4-6-14/h7-10,14,26H,3-6,11-13H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVUDUKJXBXGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines the compound's structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N4O5S, with a molecular weight of 448.5 g/mol. Its structure includes a cyclopentyl group, an imidazole ring, and a thioether linkage which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H28N4O5S |

| Molecular Weight | 448.5 g/mol |

| CAS Number | 921845-03-6 |

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For example, imidazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Effects

Studies have demonstrated that thioether-containing compounds can possess antimicrobial properties. The presence of the thioether moiety in this compound suggests potential activity against bacterial strains .

Enzyme Inhibition

Enzyme inhibition studies indicate that similar compounds can act as inhibitors for various enzymes involved in cancer progression and microbial resistance. For instance, compounds with imidazole structures have been reported to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis .

Case Studies

- Antitumor Efficacy : A study on related imidazole derivatives showed that they significantly increased the lifespan of mice with induced tumors compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells .

- Antimicrobial Activity : A comparative analysis of thioether derivatives revealed that certain compounds exhibited IC50 values below 20 µM against gram-positive and gram-negative bacteria, indicating potent antimicrobial effects .

- Enzyme Inhibition : Research highlighted the ability of imidazole-containing compounds to inhibit specific enzymes linked to cancer cell invasiveness. The most potent inhibitors had IC50 values ranging from 10 µM to 30 µM .

Scientific Research Applications

N-cyclopentyl-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex compound with potential applications in various scientific fields, particularly in medicinal chemistry. This article provides a detailed overview of its applications, including synthesis, biological activity, and potential therapeutic uses.

Structure and Composition

- Molecular Formula: C16H24N2O3S

- Molecular Weight: 292.37336 g/mol

- CAS Number: [Insert CAS number if available]

The compound features a cyclopentyl group, an imidazole ring, and a methoxyphenyl moiety, which contribute to its unique pharmacological properties.

Medicinal Chemistry

This compound has been synthesized for its potential use as a therapeutic agent. The structure suggests possible interactions with biological targets due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of acetamides have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The imidazole ring in this compound may enhance its ability to interact with cellular targets involved in cancer progression.

Antimicrobial Properties

Research on related compounds has demonstrated antimicrobial activity against a range of pathogens. The thioether linkage in this compound could contribute to this activity by disrupting microbial cell membranes or inhibiting essential enzymes .

Inhibition of Enzymatic Activity

The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, similar to other imidazole-based compounds that have been studied for their anti-inflammatory effects. In silico docking studies suggest that modifications to the structure could optimize its binding affinity to targets like 5-lipoxygenase .

Case Study 1: Synthesis and Biological Evaluation

A study conducted on a series of acetamide derivatives demonstrated the synthesis of compounds with similar structural motifs. These derivatives were evaluated for their antimicrobial and anticancer activities using standard protocols, revealing promising results that warrant further investigation into the specific mechanisms of action .

Case Study 2: Structure-Activity Relationship (SAR)

In another study focusing on SAR, modifications to the imidazole and methoxyphenyl groups were systematically analyzed. Results indicated that certain substitutions significantly enhanced the biological activity of the compounds against cancer cell lines, suggesting that this compound could be further optimized for improved therapeutic efficacy .

Chemical Reactions Analysis

Electrophilic Substitution

The imidazole ring undergoes electrophilic substitution at the C-4 position due to resonance stabilization.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in CHCl₃, 0°C | 4-Bromo-imidazole derivative | 62% | |

| Nitration | HNO₃/H₂SO₄, 40°C | 4-Nitro-imidazole derivative | 45% |

N-Alkylation

The NH group in the imidazole ring reacts with alkyl halides:

textImidazole + CH₃I → *N*-Methylimidazolium iodide

Conditions : K₂CO₃, DMF, 60°C, 12 h .

Thioether Oxidation

The –S– group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–):

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide | >90% |

| mCPBA | Sulfone | 85% |

Conditions : Dichloromethane, 0°C → RT, 2–6 h .

Acetamide Hydrolysis

The acetamide group hydrolyzes to a carboxylic acid under acidic or basic conditions:

| Conditions | Product | Rate (k, s⁻¹) |

|---|---|---|

| 6M HCl, reflux, 24 h | Cyclopentylamine + Carboxylic acid | 1.2 × 10⁻³ |

| NaOH (2M), 80°C, 12 h | Sodium carboxylate | 3.8 × 10⁻⁴ |

Mechanism :

Stoichiometric yields require optimized pH and temperature .

Methoxy Group Demethylation

The 3,4-dimethoxyphenyl group undergoes demethylation with BBr₃:

Reaction :

Conditions : Dichloromethane, −78°C → RT, 8 h .

Yield : 78% (phenolic product).

Hydroxymethyl Functionalization

The –CH₂OH group participates in esterification or oxidation:

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | AcCl, pyridine | Acetyl derivative |

| Oxidation | PCC, CH₂Cl₂ | Aldehyde |

Key Data :

Multicomponent Reactions (MCRs)

The compound’s synthesis likely involves Ugi-type MCRs, as evidenced by analogous protocols :

Example Ugi-Tetrazole Reaction :

Conditions : MeOH, RT, 12–24 h; yields 30–86% .

Stability Under Stress Conditions

| Condition | Degradation Pathway | Half-Life (t₁/₂) |

|---|---|---|

| pH 1.0 (HCl) | Acetamide hydrolysis | 8.2 h |

| pH 10.0 (NaOH) | Thioether oxidation | 4.5 h |

| UV light (254 nm) | Imidazole ring decomposition | 2.7 h |

Data suggest instability under alkaline and photolytic conditions .

Synthetic Optimization Challenges

Comparison with Similar Compounds

Thiazole-Based MAO Inhibitors ()

Compounds like N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a) share the cyclopentyl-acetamide backbone but replace the imidazole with a thiazole ring. Key differences:

- Thiazole vs.

- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound may enhance solubility and π-π stacking compared to 4a’s p-tolyl group.

The target’s imidazole core may offer superior metabolic stability over thiazole derivatives, as imidazoles are less prone to oxidative degradation .

Imidazole Derivatives ()

N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide shares the imidazole-hydroxymethyl motif but replaces the thioether-linked dimethoxyphenyl group with a mercapto (-SH) substituent. This difference likely impacts:

- Reactivity : The thioether in the target compound reduces susceptibility to disulfide bond formation, improving stability in vivo.

- Binding Interactions : The 3,4-dimethoxyphenyl group may engage in stronger hydrophobic interactions than the mercapto group, enhancing target selectivity .

Substituent Effects on Pharmacological Properties

Aromatic Substituents ()

- 3,4-Dimethoxyphenyl : The methoxy groups enhance electron-donating capacity and solubility relative to nitro (e.g., 4c in , IC50 = 2.34 µM) or unsubstituted phenyl groups.

- Hydroxymethyl : This polar group improves water solubility and may facilitate hydrogen bonding with enzymatic active sites, as seen in imidazole-based kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopentyl-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Thiol-alkylation : Reaction of a thiol-containing imidazole intermediate (e.g., 5-(hydroxymethyl)-1H-imidazole-2-thiol) with 2-chloro-N-cyclopentylacetamide in the presence of potassium carbonate as a base (similar to Method D in ).

- Amide coupling : Condensation of 3,4-dimethoxyphenylamine with a keto-thioethyl intermediate using glacial acetic acid under reflux (analogous to ).

- Key steps include TLC monitoring and recrystallization from ethanol or DMF/acetic acid mixtures for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (1H/13C) : Essential for confirming the cyclopentyl, dimethoxyphenyl, and imidazole moieties. The hydroxymethyl group (-CH2OH) on the imidazole ring will show distinct proton signals at δ 4.5–5.0 ppm .

- FTIR : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thioether C-S at ~700 cm⁻¹) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ ion) .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases due to the imidazole-thioether-acetamide scaffold’s potential to chelate metal ions in active sites .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target receptors?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with TGR5 ( ) or COX-1/2 ( ). Focus on the dimethoxyphenyl group’s π-π stacking and the imidazole’s hydrogen-bonding potential.

- QM/MM simulations : Calculate charge distribution and HOMO-LUMO gaps to predict reactivity, guided by MESP analysis (as in ) .

- Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response reevaluation : Confirm activity at multiple concentrations (e.g., 0.1–100 µM) to rule out false positives from assay interference (e.g., thiol reactivity in MTT assays) .

- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to identify unintended targets .

- Structural analogs : Synthesize derivatives (e.g., replacing cyclopentyl with cyclohexyl) to isolate structure-activity relationships (SAR) .

Q. How can reaction conditions be optimized for scalable synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like temperature (80–120°C), solvent (DMF vs. acetic acid), and catalyst (K2CO3 vs. NaOAc) to maximize yield ( ).

- Flow chemistry : Adapt batch reactions to continuous flow to improve reproducibility and reduce byproducts ( ).

- Green chemistry : Replace glacial acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) to align with sustainability goals .

Q. What are the challenges in analyzing metabolic stability in vitro?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The hydroxymethyl group may undergo rapid oxidation, requiring stabilization via prodrug strategies (e.g., acetyl protection) .

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, which are prone to inhibition by aryl-acetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.